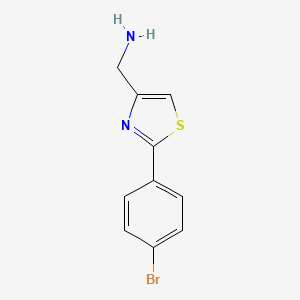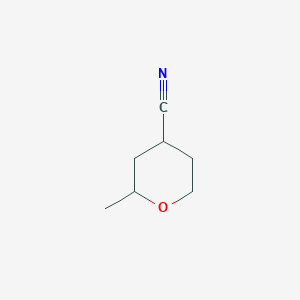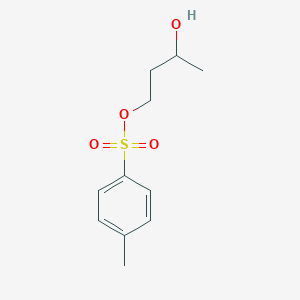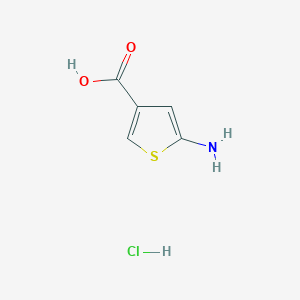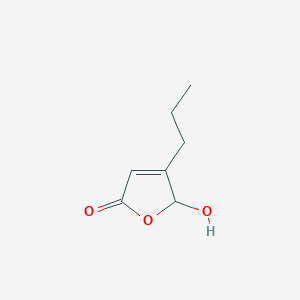
5-Hydroxy-4-propyl-2(5H)-furanone
説明
The compound 5-Hydroxy-4-propyl-2(5H)-furanone is a furanone derivative, which is a class of organic compounds characterized by a furan ring bearing a lactone moiety. Furanones are known for their diverse applications in the synthesis of pharmaceuticals, agrochemicals, and flavoring agents. Although the provided papers do not directly discuss 5-Hydroxy-4-propyl-2(5H)-furanone, they offer insights into the synthesis, molecular structure, chemical reactions, and physical and chemical properties of closely related furanone derivatives.
Synthesis Analysis
The synthesis of furanone derivatives is a topic of interest in several studies. For instance, paper describes the synthesis of 4-Halo-5-hydroxyfuran-2(5H)-ones through a sequential halolactonization-hydroxylation reaction, which could be a potential method for synthesizing 5-Hydroxy-4-propyl-2(5H)-furanone with appropriate modifications. Similarly, paper outlines a synthesis route for a chiral furanone derivative, which could be adapted for the synthesis of the compound . Paper presents two new routes to 4-amino-2(5H)-furanones, indicating the versatility of synthetic approaches available for furanone derivatives. Paper discusses a one-step synthesis of 3-Methyl-2(5H)-furanone, a related structure, through ring-closing metathesis, suggesting a possible synthetic strategy for 5-Hydroxy-4-propyl-2(5H)-furanone.
Molecular Structure Analysis
The molecular structure of furanone derivatives is crucial for their reactivity and application. The X-ray single-crystal diffraction study mentioned in paper provides a method for establishing the structure of synthesized furanones. Understanding the molecular structure is essential for predicting the reactivity and potential applications of 5-Hydroxy-4-propyl-2(5H)-furanone.
Chemical Reactions Analysis
Furanone derivatives undergo various chemical reactions that are useful in synthetic chemistry. Paper investigates the reaction between furancarboxaldehyde and a furanone derivative, which could offer insights into the reactivity of the hydroxy and alkoxy groups in furanones. Paper explores the C-N coupling reaction of furanones with amino acids, which could be relevant for the functionalization of 5-Hydroxy-4-propyl-2(5H)-furanone. Paper describes the synthesis of furanone derivatives with bis-1,2,3-triazole structure, showcasing the potential for creating complex molecules from simple furanone units.
Physical and Chemical Properties Analysis
The physical and chemical properties of furanone derivatives are important for their practical applications. Paper and provide examples of furanones isolated from natural sources or synthesized for their flavor properties, indicating that 5-Hydroxy-4-propyl-2(5H)-furanone may also possess desirable sensory attributes. Paper discusses the oxidation of a furanone derivative, which could be relevant for understanding the stability and reactivity of 5-Hydroxy-4-propyl-2(5H)-furanone under various conditions.
科学的研究の応用
Flavor Compound in Cooked Foodstuffs
5-Hydroxy-4-propyl-2(5H)-furanone and related furanones are found in various cooked foodstuffs, where they play a crucial role as flavor compounds. These compounds emerge primarily through Maillard reactions between sugars and amino acids during the cooking process. They contribute significantly to the flavors of several fruits, such as strawberries, raspberries, pineapples, and tomatoes, although the biosynthesis pathway in these fruits remains unidentified (Slaughter, 2007).
Potential Anti-Carcinogenic and Mutagenic Properties
Interestingly, furanones occurring in foods have shown both mutagenic and anti-carcinogenic activities in laboratory tests. They cause DNA damage but also act as effective anti-carcinogenic agents in animal diets undergoing treatment with known cancer-inducing compounds. This dual nature of activity makes furanones significant in understanding their health impacts on humans (Slaughter, 2007).
Antioxidant Activity
Some food-derived furanones, including variants of 5-Hydroxy-4-propyl-2(5H)-furanone, possess antioxidant activities comparable to ascorbic acid. This antioxidant property adds another dimension to the health-related aspects of these compounds (Slaughter, 2007).
Biological Functions Beyond Flavor
Furanones serve as biological signal molecules in various systems. For instance, certain furanones act as male pheromones in insects and deter fungal growth on fruits. Additionally, brominated furanones produced by seaweed interfere with bacterial colonization by disrupting bacterial signaling mechanisms, highlighting their ecological significance (Slaughter, 2007).
Synthesis and Chemical Applications
5-Hydroxy-4-propyl-2(5H)-furanone and its derivatives have been synthesized through various chemical processes, indicating their importance in organic chemistry and potential applications in creating diverse chemical products (Kawasumi & Iwabuchi, 2013).
特性
IUPAC Name |
2-hydroxy-3-propyl-2H-furan-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O3/c1-2-3-5-4-6(8)10-7(5)9/h4,7,9H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQMCGGGTJKNIMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)OC1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00511823 | |
| Record name | 5-Hydroxy-4-propylfuran-2(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00511823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-hydroxy-4-propylfuran-2(5H)-one | |
CAS RN |
78920-10-2 | |
| Record name | 5-Hydroxy-4-propyl-2(5H)-furanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=78920-10-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Hydroxy-4-propylfuran-2(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00511823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-hydroxy-4-propylfuran-2(5H)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.255.980 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

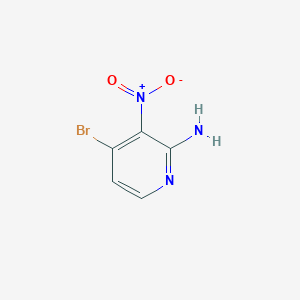
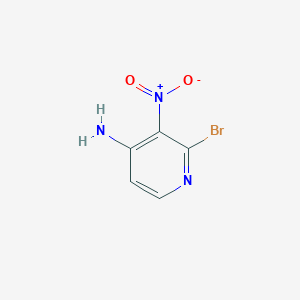
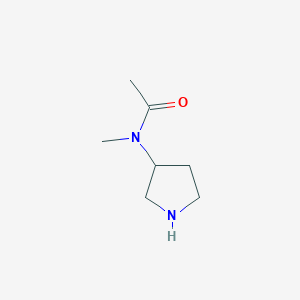
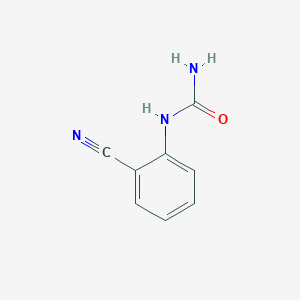
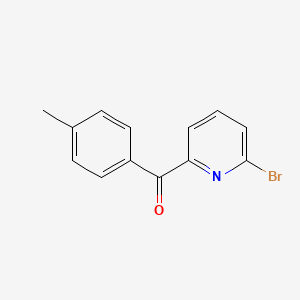
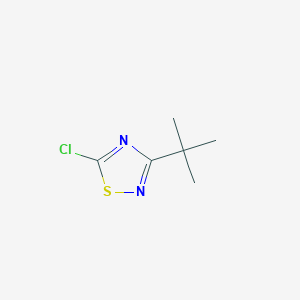
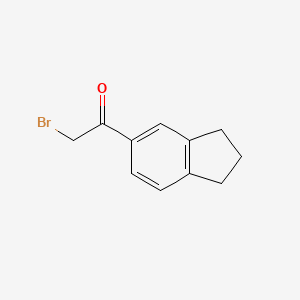
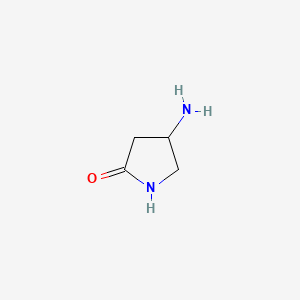
![[2-(3-Methylphenyl)-1,3-thiazol-4-yl]methylamine](/img/structure/B1281751.png)
